Tert-butyl 2-ethynylmorpholine-4-carboxylate
Overview
Description
Tert-butyl 2-ethynylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a morpholine ring substituted with an ethynyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with ethynylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and 2-ethynylmorpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The purification steps may include recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-ethynylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or under mild conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 2-ethynylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The morpholine ring provides a scaffold for binding to biological macromolecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
- Tert-butyl 2-ethynylpiperidine-4-carboxylate
- Tert-butyl 2-ethynylpyrrolidine-4-carboxylate
- Tert-butyl 2-ethynylazetidine-4-carboxylate
Comparison: Tert-butyl 2-ethynylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for specific applications .
Biological Activity
Tert-butyl 2-ethynylmorpholine-4-carboxylate (TBEMC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBEMC, supported by relevant research findings, case studies, and data tables.
Structure and Properties
TBEMC is characterized by the presence of a tert-butyl group, an ethynyl moiety, and a morpholine ring. This combination contributes to its chemical reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 205.27 g/mol.
Research indicates that TBEMC exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymes : TBEMC has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
- Amyloid Beta Interaction : Studies have demonstrated that TBEMC can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. This effect may be mediated through modulation of inflammatory responses in astrocytes, reducing cytokine release such as TNF-α and IL-6 .
Biological Activity Data
The following table summarizes key biological activities associated with TBEMC based on recent studies:
Case Studies
-
In Vitro Studies on Astrocytes :
In a controlled study, astrocyte cultures were treated with Aβ peptides alongside TBEMC. The results indicated that TBEMC treatment improved cell viability significantly compared to controls exposed only to Aβ. Specifically, cell viability increased from approximately 43% to nearly 63% when treated with TBEMC . -
In Vivo Models :
In animal models subjected to scopolamine-induced cognitive impairment, TBEMC exhibited a reduction in oxidative stress markers like malondialdehyde (MDA). However, the effects were not statistically significant compared to established treatments like galantamine, suggesting that while TBEMC shows promise, further optimization may be necessary for enhanced efficacy .
Properties
IUPAC Name |
tert-butyl 2-ethynylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKXNRQCWCOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416229-07-6 | |
Record name | 4-morpholinecarboxylic acid,2-ethynyl-,1,1-dimethyl ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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